molecular formula C16H15FN4O B14968154 2-Cyclobutyl-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-Cyclobutyl-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14968154
M. Wt: 298.31 g/mol
InChI Key: MOPKMYSVMFOZCF-UHFFFAOYSA-N
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Description

2-Cyclobutyl-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antibacterial, antiviral, and antifungal properties . The unique structure of this compound, which includes a cyclobutyl group and a fluoro-methoxyphenyl group, contributes to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 2-Cyclobutyl-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of enaminonitriles with benzohydrazides under microwave irradiation has been reported to yield triazolopyrimidines efficiently . This method is catalyst-free and eco-friendly, making it suitable for industrial production. Additionally, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to synthesize this compound .

Chemical Reactions Analysis

2-Cyclobutyl-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organometallic reagents, such as organomagnesium and organozinc compounds, as well as palladium and ruthenium catalysts . For example, the arylation of triazolopyrimidines with aryl halides under ruthenium catalysis has been reported to yield 7-aryl derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, triazolopyrimidines have been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s ability to interact with various receptors and enzymes contributes to its broad spectrum of biological activities.

Comparison with Similar Compounds

2-Cyclobutyl-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar triazolopyrimidine core but differ in their substituents and overall structure. The presence of the cyclobutyl and fluoro-methoxyphenyl groups in this compound imparts unique chemical and biological properties, making it distinct from other triazolopyrimidines.

Properties

Molecular Formula

C16H15FN4O

Molecular Weight

298.31 g/mol

IUPAC Name

2-cyclobutyl-7-(4-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H15FN4O/c1-22-14-9-11(17)5-6-12(14)13-7-8-18-16-19-15(20-21(13)16)10-3-2-4-10/h5-10H,2-4H2,1H3

InChI Key

MOPKMYSVMFOZCF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CC=NC3=NC(=NN23)C4CCC4

Origin of Product

United States

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